molecular formula C16H13N3O2 B2664080 methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate CAS No. 1253527-97-7

methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B2664080
CAS No.: 1253527-97-7
M. Wt: 279.299
InChI Key: WMXUMRKOBGMXIS-UHFFFAOYSA-N
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Description

Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate (CAS 1253527-97-7) is a high-purity heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This benzoate derivative features a pyridin-2-yl-substituted imidazole core, a privileged structure in the design of pharmacologically active molecules. With a molecular formula of C16H13N3O2 and a molecular weight of 279.30 g/mol, this compound is characterized by its specific arrangement of nitrogen-containing heterocycles, which are known to be key motifs in active pharmaceutical ingredients . The compound is offered with a minimum purity of 95% and is identified by the MDL number MFCD17168310 . As a sophisticated heterocyclic building block, it is primarily used in the synthesis and optimization of novel bioactive molecules. Researchers utilize this scaffold in structure-activity relationship (SAR) studies, particularly in the development of potential antiprotozoal agents, given the established role of related imidazole-thiadiazole hybrids in targeting parasites like Trypanosoma cruzi and Leishmania donovani . The presence of both imidazole and pyridine rings provides robust, dual hydrogen-bonding capacity and π-π stacking interactions that are crucial for molecular recognition and target engagement . Handle with appropriate precautions: this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(5-pyridin-2-yl-1H-imidazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)12-7-5-11(6-8-12)14-15(19-10-18-14)13-4-2-3-9-17-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXUMRKOBGMXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate typically involves the formation of the imidazole ring followed by the introduction of the pyridine and benzoate groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the pyridine moiety or the ester group, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve:

  • Apoptosis Induction : Triggering programmed cell death.
  • Cell Cycle Arrest : Specifically at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
A54912G2/M phase arrest

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with specific molecular targets, modulating enzyme activity and influencing various biochemical pathways. This makes it a candidate for therapeutic applications in conditions such as inflammation and cancer .

Antimicrobial Activity

Imidazole derivatives, including this compound, are known for their antibacterial properties. Studies have indicated that this compound can exhibit antimicrobial effects against various pathogenic bacteria, potentially by disrupting bacterial cell membranes .

Materials Science Applications

The unique structural features of this compound also lend themselves to applications in materials science. The compound's ability to coordinate with metal ions and participate in π-π stacking interactions makes it suitable for use in:

  • Organic Electronics : As a component in organic semiconductors.
  • Nanotechnology : In the development of nanoscale materials with specific functional properties.

Case Study 1: Anticancer Research

A study evaluating the anticancer properties of this compound demonstrated its efficacy against several cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Evaluation

In another investigation focused on antimicrobial activity, this compound was tested against various bacterial strains. The findings suggested that this compound could effectively inhibit bacterial growth, indicating its potential use as a template for designing new antibacterial agents .

Mechanism of Action

The mechanism of action of methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound features a pyrrolo-pyridine moiety instead of the imidazole ring.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and boronic acid group, differing in structure and reactivity.

Uniqueness

Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate is unique due to the combination of the imidazole and pyridine rings, which confer distinct chemical properties and potential biological activities. This combination allows for versatile interactions with biological targets and the ability to participate in a wide range of chemical reactions .

Biological Activity

Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound has a complex structure featuring a benzoate ester linked to an imidazole ring, which is further substituted with a pyridine moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of the imidazole ring through condensation reactions, followed by the introduction of the pyridine moiety via palladium-catalyzed coupling reactions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety participates in π-π stacking interactions. These interactions may modulate protein activity and influence biochemical pathways involved in disease processes.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that compounds with similar structures showed IC50 values in the micromolar range against different cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting enzymes involved in inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief in conditions like arthritis .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity . It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, MIC values were reported between 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, this compound was tested on several cancer cell lines. The results indicated that the compound effectively reduced cell viability, particularly in breast cancer cells, with an IC50 value of approximately 10 µM. The mechanism was attributed to apoptosis mediated by caspase activation .

Study on Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of this compound resulted in significant reductions in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAnticancer Activity (IC50 µM)Enzyme InhibitionAntimicrobial Activity (MIC mg/mL)
This compound10COX Inhibitor0.0039 - 0.025
Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate15Moderate0.005 - 0.030
Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate20Weak0.010 - 0.035

Q & A

Basic: What are the optimal synthetic routes for methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate, and how can purity be validated?

Answer:
The synthesis typically involves coupling pyridinyl-imidazole intermediates with methyl benzoate derivatives under catalytic conditions. For example, a multi-step approach may include:

Imidazole Ring Formation : Reacting 2-aminopyridine with aldehydes (e.g., 4-formylbenzoate derivatives) in the presence of ammonium acetate under reflux .

Esterification : Methylation of the carboxylic acid group using methanol and acid catalysts.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Validation :

  • HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm .
  • NMR : Confirm absence of unreacted intermediates (e.g., pyridinyl protons at δ 8.5–9.0 ppm; imidazole protons at δ 7.2–7.8 ppm) .

Basic: How can spectroscopic discrepancies (e.g., unexpected NMR shifts) be resolved during structural characterization?

Answer:
Unexpected shifts often arise from tautomerism (imidazole NH protons) or solvent effects. Mitigation strategies:

  • Variable Temperature NMR : Resolve dynamic tautomerism by acquiring spectra at 25°C and 60°C .
  • Deuterated Solvent Comparison : Test in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., pyridinyl vs. benzoate protons) .

Advanced: What computational methods are recommended for predicting reactivity and optimizing reaction pathways for this compound?

Answer:

  • Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model imidazole ring closure and esterification energetics .
  • Transition State Analysis : Identify rate-limiting steps (e.g., cyclization barriers) using Gaussian or ORCA software .
  • Machine Learning : Train models on existing imidazole synthesis datasets to predict optimal catalysts (e.g., ZnCl2 vs. FeCl3) and solvent systems .

Advanced: How can contradictory biological activity data (e.g., inconsistent IC50 values) be addressed in structure-activity relationship (SAR) studies?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting activity .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding mode consistency with target proteins (e.g., kinases or GPCRs) .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., pyridinyl vs. benzoate groups) to activity using QSAR tools like MOE .

Advanced: What strategies are effective for resolving low yields in large-scale synthesis?

Answer:

  • Process Optimization :
    • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved imidazole cyclization .
    • Catalyst Loading : Optimize Lewis acid catalysts (e.g., 10 mol% ZnCl2) via DoE (Design of Experiments) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust parameters in real time .

Basic: Which analytical techniques are critical for assessing stability under storage conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolyzed benzoate or oxidized imidazole) with a gradient elution method .
  • Mass Spectrometry (LC-MS) : Identify degradation pathways (e.g., demethylation or ring-opening) .

Advanced: How can crystallographic data improve understanding of intermolecular interactions in solid-state formulations?

Answer:

  • Single-Crystal XRD : Determine packing motifs (e.g., π-π stacking between pyridinyl and benzoate groups) and hydrogen-bonding networks (imidazole NH⋯O=C interactions) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯N vs. O–H⋯O interactions) using CrystalExplorer .
  • Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms .

Advanced: What interdisciplinary approaches integrate synthetic chemistry with materials science for novel applications?

Answer:

  • Coordination Polymers : Incorporate the compound into metal-organic frameworks (MOFs) via pyridinyl-metal coordination (e.g., Zn²⁺ or Cu²⁺ nodes) .
  • Surface Functionalization : Conjugate to nanoparticles (Au or SiO2) via benzoate ester hydrolysis for catalytic or sensing applications .

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